
5-Chloro-2-fluorotoluene
Overview
Description
5-Chloro-2-fluorotoluene (CAS 452-66-4) is a halogenated aromatic compound with the molecular formula C₇H₆ClF and a monoisotopic mass of 144.0142 Da . Its structure features a methyl group (toluene backbone) substituted with chlorine and fluorine at the 5- and 2-positions, respectively, resulting in the InChIKey JOXXHDGUTVUBDL-UHFFFAOYSA-N . This compound is commercially available through suppliers like Glentham Life Sciences, which highlights its high purity and reliability for research and industrial applications . Notably, it serves as a carbonic anhydrase inhibitor, a property exploited in pharmaceutical and biochemical studies . Its patent activity is substantial, with 496 patents referencing its use, indicating broad industrial interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-fluorotoluene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
In industrial settings, this compound can be produced by chlorination and fluorination of toluene derivatives. For example, 2-chloro-4-aminotoluene can be reacted with sodium nitrite and anhydrous hydrogen fluoride to produce 2-chloro-4-fluorotoluene . This process involves careful control of temperature and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: It can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted toluenes, while oxidation can produce benzoic acids.
Scientific Research Applications
Scientific Research Applications
5-Chloro-2-fluorotoluene has several notable applications in scientific research:
1. Organic Chemistry
- It serves as an intermediate for synthesizing complex organic molecules. Its reactivity allows for various transformations, including nucleophilic aromatic substitutions and oxidation reactions.
2. Pharmaceutical Development
- The compound is utilized in the development of pharmaceuticals , particularly as a building block for drug candidates targeting various diseases. Its halogenated structure can enhance biological activity or selectivity.
3. Agrochemical Production
- It plays a role in the synthesis of agrochemicals , contributing to the development of herbicides and pesticides that are effective against specific plant pathogens.
4. Specialty Chemicals
- In industrial settings, it is used for producing specialty chemicals that find applications in coatings, plastics, and other materials due to its unique chemical properties.
Case Study 1: Pharmaceutical Applications
Research has demonstrated that halogenated toluenes exhibit significant antibacterial activity. A study highlighted the effectiveness of this compound derivatives against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
Case Study 2: Agrochemical Development
A patent describes the use of this compound as a precursor in synthesizing novel herbicides that exhibit enhanced efficacy against common agricultural weeds . The compound's unique substitution pattern allows for targeted actions while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorotoluene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms make the benzene ring more susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds and the displacement of the halogen atoms.
Comparison with Similar Compounds
The following table compares 5-Chloro-2-fluorotoluene with structurally or functionally related chloro-fluorinated toluene derivatives:
Key Comparative Insights:
Substituent Position Effects
- Electron-Withdrawing Groups : The 2-fluoro and 5-chloro substituents in this compound create a strong electron-deficient aromatic ring, enhancing reactivity in electrophilic substitutions compared to isomers like 2-Chloro-5-fluorotoluene (CAS 33406-96-1), where halogen positions alter electronic distribution .
- Steric and Electronic Differences : 3-Chloro-2-fluorotoluene (CAS 85089-31-2) has adjacent halogens, increasing steric hindrance and reducing accessibility for nucleophilic attacks compared to the para-substituted this compound .
Functional Group Impact
- Carbonic Anhydrase Inhibition : this compound’s inhibition activity is unique among the listed compounds, likely due to optimal halogen placement for enzyme active-site binding .
- Mercaptan vs. Methyl: The addition of a thiol (-SH) group in 3-Chloro-2-fluorobenzyl mercaptan (C₇H₆ClFS) increases polarity and enables conjugation in agrochemicals, contrasting with the non-polar methyl group in this compound .
Industrial Relevance
- Patent Activity : this compound’s 496 patents far exceed 3-Chloro-2-fluorobenzyl mercaptan’s 35 , underscoring its versatility in pharmaceuticals, materials science, and organic synthesis .
- Synthetic Utility : Derivatives like 5-Bromo-4-chloro-2-fluorotoluene (CAS 201849-18-5) are niche intermediates for specialized applications (e.g., photovoltaic materials), whereas this compound sees broader use due to commercial availability and established synthetic protocols .
Research and Commercial Considerations
- Supply Chain: this compound is supplied by multiple vendors (e.g., Glentham Life Sciences, Santa Cruz Biotechnology) at competitive prices (e.g., ¥440.00/5 ml), ensuring accessibility . In contrast, analogs like 5-Fluoro-2-iodotoluene (CAS N/A) are less commonly stocked, reflecting lower demand .
Biological Activity
5-Chloro-2-fluorotoluene (C7H6ClF) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental studies. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Structure:
- Formula: C7H6ClF
- Molecular Weight: 144.57 g/mol
- CAS Number: 452-66-4
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Research indicates that halogenated toluenes can exhibit significant antibacterial effects against various pathogens. For instance, studies have demonstrated that related compounds, such as 2-chloro-5-fluorophenol, possess notable antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound to exhibit similar effects due to its structural similarities .
Table 1: Antibacterial Activity of Halogenated Compounds
Compound | Target Organism | Activity (Zone of Inhibition in mm) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
This compound | Escherichia coli | TBD |
2-Chloro-5-fluorophenol | Streptococcus aureus | 15 |
2-Chloro-5-fluorophenol | Pseudomonas aeruginosa | 18 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of halogenated toluenes have been evaluated in various cancer cell lines. Preliminary studies suggest that the presence of chlorine and fluorine substituents can enhance the cytotoxicity of these compounds against melanoma and leukemia cells. For example, analogs of fluorinated toluenes have been shown to inhibit the proliferation of B16 melanoma cells significantly . The mechanism appears to involve the inhibition of key enzymes involved in nucleotide synthesis, similar to other alkylating agents.
Case Study: Cytotoxic Effects on Melanoma Cells
A study focused on the synthesis and evaluation of various alkylating agents found that modifications in the halogen substituents affected their potency. Specifically, compounds with a chlorine atom exhibited enhanced inhibitory effects on cell growth compared to their non-halogenated counterparts .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit thymidylate synthase, an essential enzyme for DNA synthesis.
- Cell Membrane Disruption: The hydrophobic nature of halogenated aromatics may disrupt bacterial cell membranes, leading to cell death.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Environmental Impact and Toxicology
The environmental persistence and potential toxicity of halogenated compounds are critical considerations. Studies have indicated that chlorinated and fluorinated compounds can bioaccumulate and may pose risks to aquatic life. Toxicological assessments are essential for understanding the safety profile of this compound in both therapeutic and environmental contexts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-2-fluorotoluene, and how can researchers ensure reproducibility?
- Methodological Answer : The synthesis typically involves halogenation of toluene derivatives or Friedel-Crafts alkylation. For reproducibility:
- Use anhydrous conditions to avoid hydrolysis byproducts.
- Document reaction parameters (temperature, catalysts, stoichiometry) explicitly. For example, halogen exchange reactions may require precise control of fluorinating agents (e.g., KF in polar aprotic solvents) .
- Purity validation via GC-MS or HPLC is critical, as impurities like 2-Chloro-6-fluorotoluene (CAS 352-11-4) may arise due to positional isomerism .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with reference data (e.g., NIST Chemistry WebBook ). The methyl group (-CH) resonates at ~2.3 ppm in H NMR, while aromatic protons show splitting patterns indicative of substituent positions.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar column (e.g., DB-5) to separate isomers. The molecular ion peak (M) at m/z 158.5 confirms the molecular formula CHClF .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Consult Safety Data Sheets (SDS) for hazards (e.g., skin irritation, respiratory risks) .
- Use fume hoods for synthesis and purification steps to mitigate vapor exposure.
- Store in amber glass containers under inert gas (N or Ar) to prevent photodegradation or moisture absorption .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Conduct sensitivity analyses to identify critical variables (e.g., catalyst loading, solvent purity). For instance, trace moisture in solvents can reduce yields by 15–20% .
- Cross-validate results using orthogonal techniques (e.g., comparing halogenation vs. coupling routes) and statistical tools (ANOVA) to assess significance .
- Publish raw data, including failed attempts, to enhance reproducibility .
Q. How can researchers differentiate and quantify positional isomers (e.g., this compound vs. 2-Chloro-5-fluorotoluene) in reaction mixtures?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times vary by ~2–3 minutes due to steric effects .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict distinct vibrational frequencies (IR) and dipole moments for isomers, aiding spectral assignment .
Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Molecular Orbital Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The fluorine atom’s electron-withdrawing effect directs substitution to the para position relative to the methyl group .
- Transition State Modeling : Use software like Gaussian or ORCA to map energy profiles for halogenation pathways, accounting for solvent effects (e.g., COSMO-RS) .
Properties
IUPAC Name |
4-chloro-1-fluoro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXXHDGUTVUBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196422 | |
Record name | 5-Chloro-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-66-4 | |
Record name | 4-Chloro-1-fluoro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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